
3-(2,3,4-Trifluorophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3,4-Trifluorophenyl)butanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trifluorophenyl)butanoic acid typically involves the reaction of 2,3,4-trifluorobenzene with butanoic acid derivatives. One common method includes the use of 2,3,4-trifluorophenyl acetonitrile, ethyl alpha-bromoacetate, and zinc in tetrahydrofuran to form ethyl 4-(2,3,4-trifluorophenyl)-3-oxo-butanoate. This intermediate is then hydrolyzed using sodium hydroxide and subsequently acidified with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the generation of hazardous waste. The use of readily available and inexpensive raw materials makes this method economically viable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3,4-Trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-(2,3,4-Trifluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2,3,4-Trifluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of DPP-4 inhibitors, it plays a crucial role in modulating the activity of the DPP-4 enzyme, which is involved in glucose metabolism. The trifluorophenyl group enhances the compound’s binding affinity and specificity towards its target .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,4,5-Trifluorophenyl)butanoic acid
- 3-(2,4,6-Trifluorophenyl)butanoic acid
- 3-(3,4,5-Trifluorophenyl)butanoic acid
Uniqueness
3-(2,3,4-Trifluorophenyl)butanoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other trifluorophenyl butanoic acid derivatives. The compound’s unique properties make it a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H9F3O2 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
3-(2,3,4-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H9F3O2/c1-5(4-8(14)15)6-2-3-7(11)10(13)9(6)12/h2-3,5H,4H2,1H3,(H,14,15) |
Clave InChI |
RYFOFKZFLVPJQW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)C1=C(C(=C(C=C1)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630980.png)

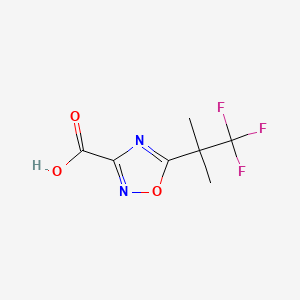
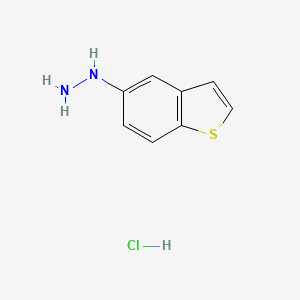
![rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans](/img/structure/B13631001.png)


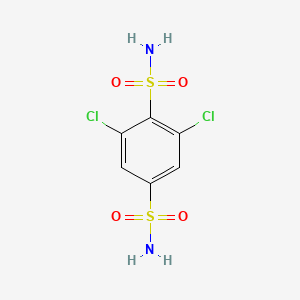

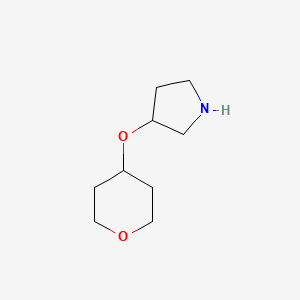

![Hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B13631041.png)
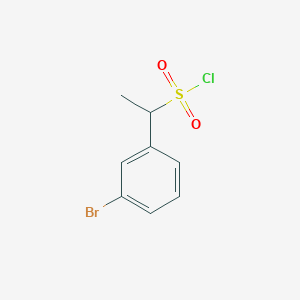
![tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate](/img/structure/B13631055.png)
